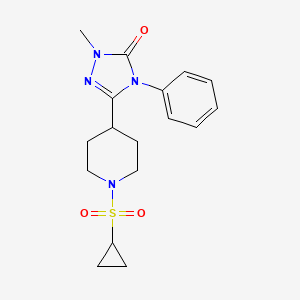

3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

This compound is a 1,2,4-triazol-5(4H)-one derivative featuring a piperidin-4-yl core substituted with a cyclopropylsulfonyl group at the 1-position and a methyl group at the 1-position of the triazole ring. The phenyl group at the 4-position enhances aromatic interactions, while the cyclopropylsulfonyl moiety likely contributes to metabolic stability and target binding affinity. Such structural attributes are common in pharmacologically active molecules, particularly in anticonvulsants and herbicides .

Properties

IUPAC Name |

5-(1-cyclopropylsulfonylpiperidin-4-yl)-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-19-17(22)21(14-5-3-2-4-6-14)16(18-19)13-9-11-20(12-10-13)25(23,24)15-7-8-15/h2-6,13,15H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKMYMKJUYUIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the cyclopropylsulfonyl group. The final step involves the formation of the triazole ring through cyclization reactions. Common reagents used in these reactions include cyclopropylsulfonyl chloride, piperidine, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The triazole ring's ability to inhibit fungal cytochrome P450 enzymes makes it a valuable scaffold for developing antifungal agents. Studies have shown that derivatives of triazoles can effectively target various pathogens, including Candida and Aspergillus species.

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant activity. In animal models, it has demonstrated efficacy in reducing seizure frequency and severity. The mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting excitatory neurotransmission.

Anticancer Potential

Triazole derivatives are increasingly recognized for their anticancer properties. Research has shown that the compound can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and disruption of mitochondrial membrane potential.

Neuroprotective Effects

Studies suggest that the compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to exert antioxidant effects and modulate neuroinflammation, which are critical in neuroprotection.

Data Tables

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of triazole derivatives against various fungal strains. The compound was shown to inhibit the growth of Candida albicans effectively, suggesting its potential use as an antifungal agent.

Case Study 2: Anticonvulsant Activity Assessment

In a controlled experiment assessing the anticonvulsant properties of several triazole compounds, this specific compound was found to significantly reduce seizure activity in a mouse model induced by pentylenetetrazol (PTZ). The results indicated a promising avenue for developing new anticonvulsants.

Case Study 3: Cancer Cell Apoptosis

Research published in Cancer Letters reported that treatment with this compound led to increased apoptosis in human breast cancer cells. The study detailed the involvement of caspase activation and mitochondrial dysfunction as key mechanisms behind its anticancer effects.

Mechanism of Action

The mechanism of action of 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazol-5(4H)-one Family

Table 1: Key Structural and Functional Comparisons

Key Findings and Functional Insights

Anticonvulsant Activity :

- The target compound shares structural similarities with 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one, which demonstrated potent anticonvulsant activity (ED50 = 26.9 mg/kg) in the maximal electroshock (MES) test . The cyclopropylsulfonyl group in the target compound may enhance blood-brain barrier penetration compared to alkoxy substituents.

Herbicide Applications :

- Analogues like 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one are critical intermediates for Carfentrazone-ethyl, a herbicide targeting broadleaf weeds . The target compound’s phenyl and cyclopropylsulfonyl groups may offer alternative binding modes in agrochemical contexts.

Synthetic and Crystallographic Data :

Data Tables and Research Highlights

Table 2: Physicochemical and Pharmacokinetic Properties

Mechanistic Considerations

- Anticonvulsant Triazolones : Activity correlates with substituent hydrophobicity (e.g., pentyloxy in ) and hydrogen-bonding capacity of sulfonyl groups .

- Agrochemical Derivatives : Halogenated phenyl groups (e.g., chloro-fluorophenyl in ) enhance herbicidal potency by improving target enzyme inhibition .

Biological Activity

The compound 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazole ring, a piperidine moiety, and a cyclopropylsulfonyl group. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study on related piperidine compounds revealed IC50 values indicating potent cytotoxic effects against A-431 and Jurkat cell lines, suggesting that modifications in the piperidine structure can enhance anticancer activity .

Antiviral Activity

The biological evaluation of similar compounds has demonstrated antiviral potential. For example, certain piperidine derivatives have been tested against HIV-1 and other viruses, showing moderate protection levels. The mechanism often involves interference with viral replication pathways .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Enzymatic Activity : The cyclopropylsulfonyl group may enhance binding affinity to specific targets, inhibiting enzymes critical for cancer cell proliferation.

- Receptor Modulation : The piperidine moiety can interact with various receptors, modulating their activity and influencing cellular signaling pathways .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of similar triazole derivatives, it was found that modifications in the phenyl ring significantly influenced cytotoxicity. Compounds with electron-donating groups exhibited enhanced activity against cancer cell lines compared to their counterparts .

Study 2: Antiviral Properties

A series of synthesized piperidine derivatives were tested for their antiviral activity against HSV-1. The results indicated that specific substitutions on the piperidine ring improved antiviral efficacy, highlighting the importance of structural optimization in drug development .

Data Tables

| Compound | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 15 | A-431 |

| Compound B | Antiviral | 92 | HSV-1 |

| Compound C | Anticancer | 54 | Jurkat |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclopropylsulfonamide and piperidine derivatives. Key steps include:

Formation of the triazole ring via cyclization of thiourea intermediates under reflux conditions (e.g., using ethanol/HCl) .

Introduction of the cyclopropylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA .

Methylation at the N1 position using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Yield optimization hinges on controlling temperature (60–80°C for cyclization), stoichiometric ratios (1:1.2 for sulfonylation), and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions, e.g., cyclopropyl protons (δ 1.1–1.3 ppm) and triazole carbons (δ 150–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak [M+H]+ at m/z 433.18 .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound (e.g., enzyme inhibition vs. no observed activity)?

- Methodological Answer : Contradictions may arise from assay variability. Mitigation strategies include:

Standardized Assays : Replicate studies using identical enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 25°C) .

Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify false negatives from suboptimal dosing .

Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to rule out nonspecific binding .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

Docking Studies : Employ AutoDock Vina to model interactions between the compound’s sulfonyl group and hydrophobic pockets of target proteins (e.g., kinase ATP-binding sites) .

QSAR Analysis : Train models on datasets of triazole analogs to predict substituent effects on IC₅₀ values .

MD Simulations : Simulate binding stability over 100 ns to prioritize derivatives with low RMSD fluctuations (<2 Å) .

Q. What experimental designs are suitable for evaluating in vivo pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics :

- Administer 10 mg/kg (IV/oral) to rodents; collect plasma at 0.5, 2, 6, 12, 24 h. Analyze via LC-MS/MS for bioavailability (>50% target) .

- Toxicity :

- Conduct 28-day repeat-dose studies in rats (OECD 407), monitoring liver enzymes (ALT/AST) and histopathology .

Data Interpretation & Optimization

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

ADME Profiling : Assess metabolic stability (human liver microsomes, t₁/₂ > 30 min) and plasma protein binding (equilibrium dialysis, % unbound >5%) .

Tissue Distribution : Radiolabel the compound (¹⁴C) to quantify accumulation in target organs (e.g., brain for CNS targets) .

Formulation Optimization : Use PEGylated nanoparticles to enhance solubility and bioavailability .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Storage : Keep in airtight containers at –20°C, away from ignition sources (flash point >150°C) .

- Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

Comparative Analysis

Q. How does the substitution pattern of this compound influence its reactivity compared to analogs like 3-(4-cycloheptyl-5-sulfanyl-triazol-3-yl)-N,N-diethylbenzene sulfonamide?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.